Pimicotinib

Descripción

This compound is an orally bioavailable inhibitor of colony stimulating factor 1 receptor (CSF1R; CSF-1R; CD115; M-CSFR), with potential immunomodulatory and antineoplastic activities. Upon oral administration, this compound targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activities of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and prevents immune suppression in the tumor microenvironment (TME). This enhances antitumor T-cell immune responses and inhibits the proliferation of tumor cells. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor that plays major roles in tumor cell proliferation and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

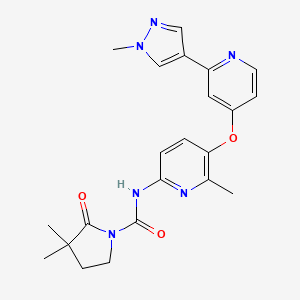

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H24N6O3 |

|---|---|

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

3,3-dimethyl-N-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-oxopyrrolidine-1-carboxamide |

InChI |

InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30) |

Clave InChI |

NXFPMDWYDKHFMM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |

Origen del producto |

United States |

Foundational & Exploratory

Pimicotinib (ABSK021): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimicotinib (also known as ABSK021) is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting CSF-1R, this compound modulates the function of macrophages, key cells in the tumor microenvironment, and holds promise for the treatment of various cancers and other diseases where macrophages play a significant pathological role.[3] This document provides a detailed technical overview of this compound's chemical structure, properties, mechanism of action, and a summary of key experimental findings.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,3-dimethyl-N-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-oxopyrrolidine-1-carboxamide[3] |

| SMILES | CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C[4] |

| InChI | InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30)[3] |

| CAS Number | 2253123-16-7 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C22H24N6O3[3] |

| Molecular Weight | 420.47 g/mol [5] |

| Monoisotopic Mass | 420.19098865 Da[3] |

| Solubility | Soluble in DMSO (84 mg/mL)[5] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways that are crucial for the survival, proliferation, differentiation, and function of macrophages and their precursors.[6][7]

By blocking the ATP-binding site of the CSF-1R kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling. This leads to a reduction in the number and activity of tumor-associated macrophages (TAMs), which in turn alleviates their immunosuppressive effects within the tumor microenvironment and enhances anti-tumor T-cell responses.[3]

Key Experimental Data and Protocols

This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile. Below are summaries of key findings and an overview of the methodologies employed.

In Vitro Kinase Inhibitory Activity

This compound has demonstrated high selectivity for CSF-1R over other related kinases.

| Kinase | IC50 (nM) |

| CSF-1R | < 30 |

| c-KIT | > 40-fold selectivity vs CSF-1R |

| FLT3 | > 40-fold selectivity vs CSF-1R |

| PDGFR | > 40-fold selectivity vs CSF-1R |

| VEGFR2 | > 40-fold selectivity vs CSF-1R |

Experimental Protocol Overview (In Vitro Kinase Assay):

While the specific, detailed protocol for the IC50 determination of this compound is proprietary, such assays generally follow a standardized procedure. A typical protocol would involve:

-

Reagents and Materials: Recombinant human CSF-1R kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and the test compound (this compound) at various concentrations.

-

Assay Procedure:

-

The kinase, substrate, and varying concentrations of this compound are incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (32P-ATP), ELISA-based detection with a phospho-specific antibody, or luminescence-based assays that measure the amount of ATP remaining.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Clinical Trials

This compound has been evaluated in several clinical trials, most notably for the treatment of Tenosynovial Giant Cell Tumor (TGCT).

MANEUVER (NCT05804045): A Phase III Study [8][9]

-

Objective: To assess the efficacy and safety of this compound in patients with TGCT not amenable to surgery.[9]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]

-

Methodology:

-

Part 1 (Double-blind): Eligible patients were randomized to receive either this compound or a matching placebo for 24 weeks.[8]

-

Part 2 (Open-label): All patients entering this phase received open-label this compound.[8]

-

Part 3 (Open-label Extension): Patients who completed Part 2 could continue to receive this compound.[8]

-

-

Key Endpoints:

Phase Ib Study (NCT04192344) [2]

-

Objective: To evaluate the safety and preliminary antitumor activity of this compound in patients with TGCT not amenable to surgical resection.[2]

-

Methodology: Patients were enrolled to receive this compound at doses of 25 mg and 50 mg once daily.[2]

-

Key Findings:

Conclusion

This compound is a promising, orally active, and selective CSF-1R inhibitor with a well-defined chemical structure and mechanism of action. Preclinical and clinical data have demonstrated its potential as an effective therapeutic agent for TGCT, with a manageable safety profile. Ongoing research and clinical trials will further elucidate its therapeutic potential in other indications where CSF-1R-driven macrophage activity is a key pathological driver.

References

- 1. 2025-05-28 Phase 3 MANEUVER Pt 1 this compound Data [emdserono.com]

- 2. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]

- 3. This compound | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. selleckchem.com [selleckchem.com]

- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. MANEUVER: A Phase III study of this compound to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimicotinib's Kinase Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimicotinib (formerly ABSK021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] Developed by Abbisko Therapeutics, it is under investigation for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm characterized by the overexpression of CSF-1.[1] The therapeutic rationale for this compound lies in its ability to block the CSF-1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of macrophages, the key cellular components driving TGCT pathogenesis. This technical guide provides an in-depth analysis of this compound's kinase selectivity profile, based on currently available public domain information.

Core Attributes of this compound

This compound has been engineered for high potency and selectivity against its primary target, CSF-1R, to maximize therapeutic efficacy while minimizing off-target effects. This is a critical attribute for kinase inhibitors, as off-target activity can lead to undesirable side effects. Clinical and preclinical data suggest that this compound exhibits minimal inhibition of other kinases, such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

Quantitative Kinase Selectivity Profile

Detailed quantitative data from a comprehensive kinome scan, including specific IC50 or Ki values against a broad panel of kinases, are not publicly available in the form of peer-reviewed publications or conference abstracts based on the conducted research. Such data is often proprietary during the clinical development of a drug. The primary public source mentioning the specifics of this compound's molecular structure and claims of its CSF-1R inhibitory activity is the patent WO2018214867A9.[2] However, this document does not disclose a detailed kinase selectivity panel.

Based on available descriptive information, the following table summarizes the known selectivity profile of this compound.

| Kinase Target | Inhibition Level | Reference |

| CSF-1R | High | [1] |

| c-Kit | Minimal | [1] |

| PDGFR | Minimal | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the CSF-1R, a receptor tyrosine kinase. The binding of CSF-1 to its receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell survival, proliferation, and differentiation. By blocking this initial step, this compound effectively shuts down these signaling cascades in CSF-1R-dependent cells.

The following diagram illustrates the simplified CSF-1R signaling pathway and the point of inhibition by this compound.

References

In Vitro Activity of Pimicotinib on Macrophage Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimicotinib (ABSK021) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1/CSF-1R signaling pathway is fundamental for the differentiation, proliferation, and survival of macrophages.[3] Consequently, this compound has the potential to modulate macrophage functions, a critical aspect in various pathologies, including cancer and inflammatory diseases.[1][2][4] This technical guide provides an in-depth overview of the in vitro activity of this compound, with a specific focus on its impact on macrophage differentiation. While detailed in vitro studies on this compound's direct effects on M1 and M2 macrophage polarization are not extensively published, this guide synthesizes available information on its mechanism of action and the known effects of CSF-1R inhibition on macrophage biology to provide a comprehensive resource for researchers.

Introduction to this compound and Macrophage Differentiation

This compound is being developed by Abbisko Therapeutics and is under investigation for the treatment of tenosynovial giant cell tumor (TGCT), a neoplastic disorder characterized by the overexpression of CSF-1.[1][5] The therapeutic rationale for this compound lies in its ability to block the CSF-1R signaling cascade, thereby impacting the recruitment and function of tumor-associated macrophages (TAMs), which are predominantly of the M2-like immunosuppressive phenotype.[4]

Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. This polarization is a dynamic process influenced by the tissue microenvironment.

-

M1 Macrophages: Typically induced by microbial products (e.g., lipopolysaccharide, LPS) and pro-inflammatory cytokines like interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), high antigen presentation capacity, and anti-tumor activity.

-

M2 Macrophages: Induced by cytokines such as interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression. They are characterized by the expression of scavenger receptors (e.g., CD163, CD206) and the production of anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β).

The CSF-1/CSF-1R axis is a critical regulator of macrophage differentiation and survival, and its inhibition is expected to have a significant impact on the balance of M1 and M2 populations.

Mechanism of Action: CSF-1R Signaling Pathway

This compound exerts its effects by inhibiting the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase. The binding of its ligands, CSF-1 or IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively regulate macrophage differentiation, proliferation, and survival.

Expected In Vitro Effects of this compound on Macrophage Differentiation

While specific in vitro data for this compound's effect on macrophage polarization is limited in publicly available literature, the effects of other selective CSF-1R inhibitors can serve as a strong indicator of its expected activity. Inhibition of the CSF-1R pathway is anticipated to primarily affect the M2-like macrophage population, which is highly dependent on this signaling for differentiation and survival.

Expected Impact on Macrophage Phenotype:

| Parameter | Expected Effect of this compound | Rationale |

| M1 Marker Expression (e.g., CD80, CD86) | Potential Increase or No Significant Change | CSF-1R inhibition may skew differentiation away from the M2 lineage, indirectly favoring an M1 phenotype. |

| M2 Marker Expression (e.g., CD163, CD206) | Significant Decrease | M2 polarization is highly dependent on CSF-1R signaling. Clinical data for this compound shows a reduction in CD163+ macrophages in vivo. |

| M1-associated Cytokine Secretion (e.g., TNF-α, IL-1β) | Potential Increase | A shift towards an M1 phenotype would likely result in increased pro-inflammatory cytokine production. |

| M2-associated Cytokine Secretion (e.g., IL-10, TGF-β) | Significant Decrease | Inhibition of M2 differentiation would lead to reduced secretion of anti-inflammatory cytokines. |

Experimental Protocols

The following are generalized protocols for the in vitro differentiation of human macrophages from peripheral blood mononuclear cells (PBMCs) and subsequent treatment with a CSF-1R inhibitor like this compound.

Isolation of PBMCs and Monocyte Adhesion

-

PBMC Isolation: Isolate PBMCs from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Seeding: Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and plate in tissue culture flasks or plates at a density that facilitates monocyte adhesion.

-

Adhesion: Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Washing: Gently wash the plates with warm PBS or serum-free medium to remove non-adherent cells (lymphocytes).

Macrophage Differentiation and Polarization

-

M-CSF for M2 Polarization: To generate M2-like macrophages, culture the adherent monocytes in complete medium supplemented with 50-100 ng/mL of macrophage colony-stimulating factor (M-CSF).

-

GM-CSF for M1 Polarization: To generate M1-like macrophages, culture the adherent monocytes in complete medium supplemented with 50-100 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Differentiation Period: Culture the cells for 6-7 days, with a half-medium change on day 3 or 4.

-

M1 Activation (Optional): For a more pronounced M1 phenotype, on day 6, add 100 ng/mL LPS and 20 ng/mL IFN-γ to the GM-CSF-differentiated macrophages and incubate for another 24 hours.

-

M2 Activation (Optional): For a more pronounced M2 phenotype, on day 6, add 20 ng/mL IL-4 and 20 ng/mL IL-13 to the M-CSF-differentiated macrophages and incubate for another 24 hours.

Treatment with this compound

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the cell culture medium.

-

Treatment During Differentiation: To assess the effect on differentiation, add this compound at various concentrations at the beginning of the 6-7 day culture period along with the polarizing cytokines (M-CSF or GM-CSF).

-

Treatment of Polarized Macrophages: To assess the effect on already polarized macrophages, add this compound to the differentiated M1 or M2 cultures on day 7 and incubate for a specified period (e.g., 24-48 hours).

-

Controls: Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

Analysis of Macrophage Phenotype

-

Flow Cytometry: Harvest the macrophages and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) for analysis by flow cytometry.

-

ELISA/Multiplex Assay: Collect the culture supernatants to quantify the secretion of M1-associated cytokines (TNF-α, IL-1β, IL-6) and M2-associated cytokines (IL-10, TGF-β) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

-

RT-qPCR: Isolate RNA from the macrophage lysates and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the gene expression levels of M1 and M2 markers and cytokines.

Summary and Future Directions

This compound, as a potent and selective CSF-1R inhibitor, is poised to be an effective modulator of macrophage function. Based on its mechanism of action and data from other CSF-1R inhibitors, it is expected to inhibit the differentiation and pro-tumor functions of M2-like macrophages. The lack of detailed, publicly available in vitro data on this compound's direct effects on macrophage polarization highlights a critical area for future research. Such studies, following the protocols outlined in this guide, would provide invaluable insights into the precise immunomodulatory properties of this compound and further support its clinical development in a range of macrophage-driven diseases. The generation and dissemination of this data will be crucial for a comprehensive understanding of this compound's therapeutic potential.

References

- 1. Abbisko reports updated results from TGCT Phase Ib study [clinicaltrialsarena.com]

- 2. FDA grants breakthrough therapy designation to Abbisko’s CSF-1R inhibitor, this compound | BioWorld [bioworld.com]

- 3. Abbisko presents the research results of 5 programs at the 2023 AACR Annual Meeting [prnewswire.com]

- 4. Abbisko Therapeutics' CSF-1R Inhibitor, this compound, Approved for Global Multicenter Phase 3 Clinical Trials in Europe [synapse.patsnap.com]

- 5. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]

Preclinical Profile of Pimicotinib: A Novel CSF-1R Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pimicotinib (formerly ABSK021) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1/CSF-1R signaling pathway is a critical driver in the proliferation, differentiation, and survival of macrophages.[1][2] In the tumor microenvironment (TME), this pathway is instrumental in the regulation of tumor-associated macrophages (TAMs), which play a significant role in tumor progression, metastasis, and suppression of the anti-tumor immune response.[1] By targeting CSF-1R, this compound aims to modulate the TME, thereby unleashing the body's immune system against cancer cells and directly inhibiting the growth of tumors dependent on CSF-1R signaling. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, presenting key data, experimental methodologies, and an exploration of its mechanism of action.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of the CSF-1R signaling pathway. This inhibition leads to the depletion of TAMs within the tumor microenvironment, which in turn enhances anti-tumor T-cell immune responses.[1] Preclinical studies have shown that this compound's mechanism of action involves the suppression of CSF-1R phosphorylation and its downstream signaling cascades, such as the ERK pathway.[3] This disruption of signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that overexpress CSF-1R.[3] Furthermore, in combination with other targeted therapies, such as KRAS G12C inhibitors, this compound has been shown to remodel the tumor microenvironment by reducing the population of immunosuppressive TAMs and increasing the infiltration of activated CD4+ and CD8+ T cells.[1]

dot

Caption: this compound inhibits CSF-1R on TAMs, reducing their immunosuppressive activity and enhancing T-cell-mediated tumor cell killing.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against CSF-1R in biochemical and cellular assays. The following table summarizes the available in vitro efficacy data.

| Assay Type | Target | Cell Line | IC50 | Reference |

| Biochemical Assay | CSF-1R | - | < 30 nM | [4] |

| Cell Proliferation Assay | CSF-1R | K7M2 (Murine Osteosarcoma) | Potent Inhibition (Specific IC50 not reported) | [2] |

Note: While specific IC50 values for a broad panel of cancer cell lines are not publicly available, the potent inhibition of the K7M2 murine osteosarcoma cell line, which has high CSF-1R expression, has been reported.[2]

In Vivo Efficacy in Cancer Models

This compound has shown significant anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with other agents.

Osteosarcoma Models

In preclinical studies, this compound demonstrated robust anti-tumor efficacy in osteosarcoma models with high CSF-1R expression.

| Model Type | Cancer Type | Key Findings | Reference |

| Syngeneic (K7M2) | Osteosarcoma | Strong anti-tumor activity. | [2] |

| Patient-Derived Xenograft (PDX) (SA4094) | Osteosarcoma | Strong anti-tumor activity without significant body weight loss. | [2] |

Non-Small Cell Lung Cancer (NSCLC) Models

This compound, in combination with KRAS G12C inhibitors, has shown enhanced anti-tumor effects in NSCLC models.

| Model Type | Cancer Type | Combination Agent | Key Findings | Reference |

| Humanized PBMC (NCI-H2122) | NSCLC (KRAS G12C) | KRAS G12C Inhibitor | Improved anti-tumor effects compared to single agents. | [1] |

| Syngeneic (LLC) | NSCLC | KRAS G12C Inhibitor | Improved anti-tumor effects compared to single agents. | [1] |

dot

Caption: A general workflow for in vivo preclinical studies of this compound in cancer models.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not extensively published. However, clinical data from a first-in-human phase 1 study in patients with advanced solid tumors provides some insight into its pharmacokinetic profile. The study reported rapid oral absorption with a median Tmax of 0.87 - 1.52 hours and a moderate terminal half-life ranging from 43.6 to 63.5 hours, suggesting that a once-daily dosing schedule provides sustained drug exposure.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following are generalized protocols for the key assays mentioned in the available literature.

Cell Viability Assay (CellTiter-Glo®)

This assay is a common method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell culture medium and supplements

-

Opaque-walled multiwell plates (e.g., 96-well)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cancer cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include vehicle control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID) or syngeneic mouse strains

-

Cancer cell lines or patient-derived tumor fragments

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant cancer cells subcutaneously or orthotopically into the mice.

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (and/or combination agents) and the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, RNA sequencing).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Immunohistochemistry (IHC)

IHC is used to detect the presence and localization of specific proteins in tissue samples. In the context of this compound studies, it is used to examine changes in immune cell populations within the tumor microenvironment.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

-

Primary antibodies against markers of interest (e.g., CD4, CD8 for T-cells; F4/80, CD68 for macrophages)

-

Secondary antibodies conjugated to an enzyme (e.g., HRP)

-

Chromogenic substrate (e.g., DAB)

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform antigen retrieval to unmask the antigenic epitopes.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding.

-

Incubate the sections with the primary antibody at a specific concentration and for a defined period.

-

Wash the sections and incubate with the enzyme-conjugated secondary antibody.

-

Wash the sections and apply the chromogenic substrate to visualize the antigen-antibody complex.

-

Counterstain the sections with hematoxylin.

-

Dehydrate and mount the sections.

-

Analyze the stained sections under a microscope to assess the presence, intensity, and localization of the target protein.

Signaling Pathway Analysis

This compound's primary target is the CSF-1R. Inhibition of this receptor tyrosine kinase affects downstream signaling pathways that are crucial for macrophage function and, in some cases, tumor cell proliferation.

dot

Caption: this compound inhibits the autophosphorylation of CSF-1R, blocking downstream signaling through pathways like ERK, leading to reduced cell proliferation and increased apoptosis.

Conclusion

The preclinical data available for this compound strongly support its development as a novel anti-cancer agent. Its high potency and selectivity for CSF-1R translate into significant anti-tumor activity in various cancer models, particularly those with high CSF-1R expression or a dense infiltration of tumor-associated macrophages. The ability of this compound to modulate the tumor microenvironment and enhance anti-tumor immunity, especially in combination with other targeted therapies, highlights its potential to address unmet needs in oncology. Further preclinical studies to fully elucidate its efficacy across a broader range of cancer types and to optimize combination strategies are warranted. The promising preclinical profile of this compound has paved the way for its ongoing clinical evaluation.

References

The Pharmacokinetics and Pharmacodynamics of Pimicotinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimicotinib (formerly ABSK021) is an investigational, orally administered, highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting CSF-1R, this compound aims to modulate the function of macrophages, which play a crucial role in the pathophysiology of various diseases, including certain cancers and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and clinical trial data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized through a first-in-human Phase I clinical trial (NCT04192344) in patients with advanced solid tumors, including a cohort with tenosynovial giant cell tumor (TGCT).[3][4] A population pharmacokinetic (popPK) model has also been developed to describe its behavior.[5][6]

Absorption

Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) ranging from 0.87 to 1.52 hours.[3] Plasma exposure, in terms of Cmax and AUC, increases with dose, although this increase is slightly less than dose-proportional.[3] At steady-state, a 50 mg once-daily (QD) dose resulted in approximately 2-fold higher maximum concentration (Cmax) and trough concentration (Ctrough) compared to a 25 mg QD dose.[1]

Distribution

A two-compartment model with first-order absorption and first-order elimination has been used to describe the pharmacokinetic behavior of this compound.[5][6] In the popPK model, age and body weight were identified as significant covariates affecting the apparent volumes of distribution of the peripheral compartments (V2/F and V3/F, respectively).[5][6]

Metabolism

Details regarding the specific metabolic pathways of this compound are not yet fully elucidated in the public domain. However, ongoing clinical trials are investigating the effects of hepatic impairment and potential drug-drug interactions, which will provide further insights into its metabolism.

Excretion

This compound exhibits a moderate terminal half-life (t1/2), with a mean range of 43.6 to 63.5 hours, suggesting that a once-daily dosing schedule is sufficient to maintain sustained drug exposure.[3]

Pharmacokinetic Data Summary

| Parameter | Value | Study Population | Dosing Regimen | Source |

| Tmax (median) | 0.87 - 1.52 hours | Advanced solid tumors | 25 mg, 50 mg, 75 mg, 100 mg QD | [3] |

| t1/2 (mean) | 43.6 - 63.5 hours | Advanced solid tumors | 25 mg, 50 mg, 75 mg, 100 mg QD | [3] |

| Cmax & Ctrough Ratio (50mg vs 25mg) | ~2-fold higher | Tenosynovial Giant Cell Tumor | 50 mg QD vs 25 mg QD (steady-state) | [1] |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a potent and selective CSF-1R inhibitor.

Mechanism of Action

This compound selectively inhibits the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.[7] The in vitro IC50 value for CSF-1R inhibition is 19.48 nM.[7] By blocking the binding of its ligands, CSF-1 and IL-34, this compound prevents the activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages.[1]

Caption: this compound inhibits CSF-1R signaling.

Biomarker Modulation

Treatment with this compound leads to significant changes in pharmacodynamic biomarkers, indicating target engagement. Across all dose levels in the Phase I study, there was a greater than 85% reduction in non-classical monocytes.[8] Furthermore, plasma CSF-1 levels were observed to increase, with a plateau reached at the 50 mg QD dose, showing an approximately 40-fold maximal induction.[8] This increase in CSF-1 is a known class effect of CSF-1R inhibitors, reflecting the disruption of the feedback loop. Changes in both plasma CSF-1 and C-terminal telopeptide (CTx) levels have been shown to correlate with this compound plasma concentrations.[1][5]

Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)

The clinical efficacy of this compound has been most robustly demonstrated in patients with TGCT, a rare and locally aggressive neoplasm driven by CSF-1 overexpression.

The pivotal Phase III MANEUVER trial (NCT05804045) evaluated the efficacy and safety of this compound 50 mg QD versus placebo in patients with TGCT not amenable to surgery.[9]

-

Objective Response Rate (ORR): The primary endpoint was met, with a statistically significant improvement in ORR at week 25 for the this compound arm compared to placebo, as assessed by RECIST v1.1 criteria.[9] Longer-term follow-up showed a deepening of response.[10]

-

Patient-Reported Outcomes: Clinically meaningful and statistically significant improvements were also observed in key secondary endpoints, including reductions in pain and stiffness.[11]

The Phase Ib portion of the NCT04192344 study also demonstrated significant anti-tumor activity in TGCT patients.[4][5]

Efficacy Data Summary

| Trial | Dosing Regimen | Primary Endpoint | Result | Source |

| MANEUVER (Phase III) | 50 mg QD | ORR at Week 25 (RECIST v1.1) | 54.0% (this compound) vs. 3.2% (Placebo) (p<0.0001) | [9] |

| MANEUVER (Long-term) | 50 mg QD | ORR at 14.3 months (RECIST v1.1) | 76.2% | [10] |

| Phase Ib | 50 mg QD | ORR (RECIST v1.1) | 77.4% (as of Dec 2022) | [5] |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[1] The most common treatment-related adverse events include elevations in serum enzymes such as creatine phosphokinase (CPK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[1] Importantly, there has been no evidence of cholestatic hepatotoxicity. In the MANEUVER trial, treatment-emergent adverse events leading to dose reduction and treatment discontinuation were infrequent.

Experimental Protocols

Phase III MANEUVER Trial (NCT05804045)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study. Part 1 involved a 2:1 randomization to this compound 50 mg QD or placebo for 24 weeks. This was followed by an open-label extension where all patients could receive this compound.[3][4]

-

Patient Population: Adults with histologically confirmed, unresectable TGCT with measurable disease (≥2 cm) as per RECIST 1.1.[3][4]

-

Efficacy Assessment: The primary endpoint of Objective Response Rate (ORR) was assessed by a blinded independent review committee (BIRC) based on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4][12] Tumor assessments were performed using Magnetic Resonance Imaging (MRI) at baseline and specified intervals throughout the trial.[12] Secondary endpoints included tumor volume score, range of motion, and patient-reported outcomes for pain and stiffness.[3]

Caption: MANEUVER Phase III Trial Design.

In Vitro CSF-1R Inhibition Assay

-

Methodology: The inhibitory activity of this compound on CSF-1R was determined by measuring the inhibition of ADP production in a biochemical assay.[7] The IC50 value, representing the concentration of the drug that inhibits 50% of the enzyme's activity, was calculated.[7]

Conclusion

This compound is a promising, orally active, and selective CSF-1R inhibitor with a favorable pharmacokinetic profile that supports once-daily dosing. Its potent pharmacodynamic effects, demonstrated by significant biomarker modulation and robust clinical efficacy in TGCT, underscore its therapeutic potential. The well-tolerated safety profile further enhances its promise as a novel treatment option for diseases driven by CSF-1R signaling. Further data from ongoing and future studies will continue to refine our understanding of the complete pharmacokinetic and pharmacodynamic characteristics of this compound.

References

- 1. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]

- 2. This compound - TGCT Support [tgctsupport.org]

- 3. targetedonc.com [targetedonc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Integration of pharmacokinetics, safety, and efficacy into model-informed dose selection for this compound – ScienceOpen [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. onclive.com [onclive.com]

- 10. youtube.com [youtube.com]

- 11. This compound Significantly Improves Outcomes in Phase III Study for Tenosynovial Giant Cell Tumor [synapse.patsnap.com]

- 12. tandfonline.com [tandfonline.com]

Investigating the Downstream Targets of Pimicotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimicotinib (formerly ABSK021) is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] This technical guide delineates the mechanism of action of this compound, focusing on its downstream molecular and cellular targets. By inhibiting CSF-1R, this compound effectively modulates the tumor microenvironment (TME), primarily by depleting and reprogramming tumor-associated macrophages (TAMs), thereby enhancing anti-tumor immunity.[1][3] This document provides a comprehensive overview of the preclinical and clinical evidence supporting this mechanism, presents key quantitative data in tabular format, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction to this compound and its Primary Target

This compound is a tyrosine kinase inhibitor developed by Abbisko Therapeutics.[2][4] Its primary molecular target is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a cell-surface receptor crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[1][2][5] In various pathologies, particularly in cancer and inflammatory conditions, the CSF-1/CSF-1R signaling axis is often dysregulated. Tenosynovial Giant Cell Tumor (TGCT), a rare, locally aggressive neoplasm, is characterized by the overexpression of the CSF-1 gene, making it a prime indication for CSF-1R inhibition.[6][7] this compound has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for the treatment of TGCT patients whose condition is not amenable to surgery.[2][8]

Mechanism of Action: CSF-1R Signaling Pathway

The binding of the ligands CSF-1 (colony-stimulating factor 1) or IL-34 to the CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively regulate the survival, proliferation, and function of myeloid cells.

This compound acts as a competitive inhibitor at the ATP-binding site of the CSF-1R's kinase domain, preventing its autophosphorylation and subsequent activation. This blockade effectively abrogates the downstream signaling cascade, leading to profound effects on CSF-1R-dependent cell populations.

Downstream Cellular and Molecular Effects

The inhibition of CSF-1R by this compound leads to significant alterations in the cellular composition and signaling within the tumor microenvironment.

Modulation of Macrophage Populations

The most direct downstream effect of this compound is the depletion and functional reprogramming of TAMs. Preclinical studies have shown that CSF-1R inhibition leads to a reduction in immune-suppressive TAMs.[3] This is a critical anti-tumor mechanism, as TAMs are known to promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[3] Clinical pharmacodynamic data corroborates this, showing a reduction of CD163+ macrophages in skin and tumor tissues and a significant reduction of non-classical monocytes (NCM) at all tested dose levels.[9]

Enhancement of Anti-Tumor Immunity

By depleting suppressive myeloid cells like TAMs and Myeloid-Derived Suppressor Cells (MDSCs), this compound reshapes the TME from an immune-suppressive to an immune-permissive state.[3][5] Preclinical studies combining this compound with KRAS G12C inhibitors in non-small cell lung cancer (NSCLC) models demonstrated a resulting enhancement of anti-tumor immunity.[3] This modulation included an increase in activated CD4+ and CD8+ T cells and NK cells, alongside a decrease in regulatory T cells.[3] This shift enhances the efficacy of other anti-cancer agents by facilitating a more robust T-cell-mediated tumor attack.[3]

Pharmacodynamic Biomarkers

The activity of this compound can be monitored through specific pharmacodynamic (PD) biomarkers. Clinical studies have shown that treatment leads to:

-

Increased Plasma CSF-1: A compensatory increase in plasma CSF-1 levels, which reached a plateau at the 50 mg dose, indicating target engagement.[9]

-

Reduced Non-Classical Monocytes: A greater than 85% reduction of non-classical monocytes was observed across all dose levels.[9]

-

Changes in CTx: Changes from baseline in C-terminal telopeptide (CTx), a bone resorption marker, correlated with this compound plasma concentrations, reflecting the role of CSF-1R in osteoclast function.[7]

Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)

The downstream effects of this compound translate into significant clinical activity, particularly in TGCT. The Phase 3 MANEUVER trial provides robust quantitative data on its efficacy.

Table 1: Efficacy of this compound in the Phase 3 MANEUVER Trial (Part 1)

| Endpoint | This compound (n=63) | Placebo (n=31) | P-value | Citation(s) |

| Primary Endpoint | ||||

| Objective Response Rate (ORR) at Week 25 (RECIST 1.1) | 54.0% | 3.2% | <0.0001 | [6][10][11][12] |

| Secondary Endpoints | ||||

| ORR at Week 25 (Tumor Volume Score) | 61.9% | 3.2% | <0.0001 | [12][13] |

| Mean Change in Pain (BPI) | -2.32 | +0.23 | <0.0001 | [10][11] |

| Mean Change in Stiffness (NRS) | -3.00 | -0.57 | <0.0001 | [10][11] |

| Improvement in Active Range of Motion | Statistically Significant | - | p=0.0003 | [12][13] |

| Improvement in Physical Function (PROMIS-PF) | Statistically Significant | - | p=0.0074 | [12][13] |

Table 2: Long-Term Efficacy from MANEUVER Trial (this compound Arm)

| Endpoint | Result | Median Follow-up | Citation(s) |

| ORR (RECIST 1.1, BICR) | 76.2% | 435 days (14.3 months) | [14] |

| Complete Response Rate | 6.3% | 435 days | [14] |

| Partial Response Rate | 69.8% | 435 days | [14] |

| 12-Month Duration of Response (DOR) Rate | 92% | - | [14] |

Experimental Protocols

This section outlines the general methodologies employed in preclinical and clinical studies to investigate the downstream targets of this compound.

Preclinical In Vivo Efficacy and TME Analysis

-

Objective: To evaluate the anti-tumor effects of this compound, alone or in combination, and to analyze its impact on the tumor microenvironment.

-

Methodology:

-

Animal Models: Syngeneic mouse models (e.g., LLC) or humanized mouse models (e.g., NCI-H2122 with PBMC) are used.[3]

-

Dosing: Animals are treated with vehicle control, this compound alone, a combination agent alone, or this compound plus the combination agent.

-

Tumor Measurement: Tumor volume is measured regularly to assess anti-tumor efficacy.

-

Tissue Harvesting: At the end of the study, tumors are harvested for analysis.

-

Immunohistochemistry (IHC): Tumor sections are stained with antibodies against specific cell markers (e.g., CD8 for T-cells, F4/80 for macrophages) to quantify changes in immune cell infiltration.[3]

-

RNA Sequencing: Tumor tissue is analyzed by RNA sequencing to investigate changes in gene expression profiles related to immune response and macrophage function.[3]

-

Flow Cytometry: Tumors can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify various immune cell populations (CD4+ T-cells, CD8+ T-cells, NK cells, MDSCs, etc.).

-

Clinical Trial Protocol (Phase 3 MANEUVER Study)

-

Objective: To assess the efficacy and safety of this compound in patients with TGCT not amenable to surgery.[15]

-

Design: A global, three-part, randomized, double-blind, placebo-controlled study (NCT05804045).[2][14]

-

Part 1 (Double-Blind): Patients were randomized (2:1) to receive either 50 mg this compound once daily or a matching placebo for 24-25 weeks.[14][15]

-

Part 2 (Open-Label Crossover): Patients in the placebo arm crossed over to receive this compound.[14]

-

Part 3 (Open-Label Extension): All patients continued to receive this compound.[15]

-

-

Key Inclusion Criteria: Adults (≥18 years) with histologically confirmed, unresectable TGCT and measurable disease (RECIST 1.1) with at least one lesion ≥2 cm.[14][15]

-

Primary Endpoint: Objective Response Rate (ORR) at Week 25, assessed by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1 criteria.[11]

-

Key Secondary Endpoints: ORR by Tumor Volume Score (TVS), mean change from baseline in range of motion, and patient-reported outcomes for pain (BPI) and stiffness (NRS).[14]

-

Pharmacodynamic Assessments: Blood samples were collected to measure plasma concentrations of this compound and levels of biomarkers such as CSF-1.[7]

Conclusion

This compound is a selective CSF-1R inhibitor whose primary downstream effect is the modulation of the tumor microenvironment. By depleting and reprogramming immunosuppressive macrophages, it enhances anti-tumor T-cell responses. This mechanism of action has been validated through preclinical TME analysis and demonstrated profound clinical efficacy in CSF-1-driven diseases like TGCT. The quantitative success in clinical trials, supported by clear pharmacodynamic biomarker changes, establishes a strong link between CSF-1R inhibition and meaningful patient outcomes. Further investigation into the synergistic potential of this compound with other immunotherapies and targeted agents is a promising area for future research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]

- 8. onclive.com [onclive.com]

- 9. ascopubs.org [ascopubs.org]

- 10. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [emdgroup.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Merck shares positive Part 1 Phase III MANEUVER trial results for this compound in TGCT [merckgroup.com]

- 13. 2025-05-28 Phase 3 MANEUVER Pt 1 this compound Data [emdserono.com]

- 14. onclive.com [onclive.com]

- 15. Facebook [cancer.gov]

Methodological & Application

Application Notes and Protocols for Pimicotinib (ABSK021) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimicotinib (also known as ABSK021) is an orally bioavailable, highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1/CSF-1R signaling pathway is crucial for the function of myeloid lineage cells, including monocytes, macrophages, and osteoclasts.[3] By blocking this pathway, this compound can modulate macrophage functions, making it a promising therapeutic agent for various diseases where these cells play a critical role, including certain types of cancer.[1] Preclinical studies have demonstrated its anti-tumor effects in various mouse models, primarily by targeting tumor-associated macrophages (TAMs) and thereby enhancing anti-tumor immunity.[4] This document provides a summary of reported dosages and detailed protocols for the use of this compound in in vivo mouse models based on available preclinical data.

Mechanism of Action

This compound selectively inhibits CSF-1R, a receptor tyrosine kinase.[1] The binding of its ligand, CSF-1, to CSF-1R activates downstream signaling pathways that are involved in cell proliferation, survival, and differentiation. Activated CSF-1R can mediate the activation of MAP kinases such as MAPK1/ERK2 and MAPK3/ERK1, as well as SRC family kinases.[5] In the context of cancer, CSF-1R signaling is critical for the proliferation and survival of TAMs, which often contribute to an immunosuppressive tumor microenvironment.[4] By inhibiting CSF-1R, this compound depletes these TAMs, leading to a reprogrammed tumor microenvironment that is more conducive to an anti-tumor immune response.[4]

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the reported dosages of this compound used in preclinical in vivo mouse studies.

| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |

| Syngeneic (K7M2 cells) | Osteosarcoma | 3 mg/kg | Oral | Once daily | [3] |

| Syngeneic (K7M2 cells) | Osteosarcoma | 10 mg/kg | Oral | Once daily | [3] |

| Syngeneic (K7M2 cells) | Osteosarcoma | 30 mg/kg | Oral | Once daily | [3] |

| Xenograft (143B human cells) | Osteosarcoma | 30 mg/kg | Oral | Once daily | [3] |

| Humanized (NCI-H2122 PBMC) & Syngeneic (LLC) | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified | [4] |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Syngeneic Mouse Osteosarcoma Model

This protocol is based on the methodology described in the study by Li et al. (2023).[3]

1. Cell Culture and Animal Model:

- Culture K7M2 murine osteosarcoma cells in appropriate media until they reach the desired confluence for implantation.

- Use immunologically competent mice (e.g., BALB/c) for the syngeneic model.

- Implant K7M2 cells subcutaneously into the flank of the mice.

- Monitor tumor growth regularly using calipers.

2. Treatment Groups and Administration:

- Once tumors reach a palpable size, randomize mice into treatment and control groups.

- Vehicle Control Group: Administer the vehicle solution orally once daily.

- This compound Treatment Groups: Administer this compound orally at 3 mg/kg, 10 mg/kg, and 30 mg/kg once daily.

- Prepare this compound formulation for oral gavage. A common formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose in sterile water.

3. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.

- The primary endpoint is typically tumor growth inhibition.

- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Protocol 2: General Workflow for In Vivo Efficacy Studies

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical mouse models of osteosarcoma.[3] The provided dosages and protocols serve as a starting point for researchers investigating the in vivo efficacy of this CSF-1R inhibitor. It is crucial to optimize the dosage, administration route, and schedule for each specific tumor model and research question. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer types and in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. researchgate.net [researchgate.net]

Preparing Pimicotinib Stock Solutions for Research Applications

Abstract

Pimicotinib (also known as ABSK021) is a potent and selective orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3][4] It is under investigation for its immunomodulatory and antineoplastic activities, particularly in the treatment of tenosynovial giant cell tumors (TGCT).[1][4][5][6][7][8] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the solubilization and storage of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations and for understanding its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₆O₃ | [1][2][3] |

| Molecular Weight | 420.47 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 2253123-16-7 | [2][3] |

| Solubility in DMSO | 84 mg/mL (199.77 mM) | [3][9] |

| Solubility in Ethanol | 21 mg/mL (49.94 mM) | [3][9] |

| Solubility in Water | Insoluble | [3][9] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.

-

Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Weighing this compound: On a calibrated analytical balance, carefully weigh out 4.21 mg of this compound powder and place it into a sterile microcentrifuge tube. Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (mL) = (0.00421 g / (0.010 mol/L * 420.47 g/mol )) * 1000 mL/L ≈ 1.0 mL

-

Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder. For optimal dissolution, use fresh DMSO, as absorbed moisture can reduce solubility.[3]

-

Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary to facilitate dissolution.[10]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 1 year).[2][3]

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and its mechanism of action.

Caption: Workflow for this compound Stock Solution Preparation.

Caption: Simplified this compound Signaling Pathway Inhibition.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound stock solutions.

-

Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

-

Stock Solutions: For solutions in DMSO, store at -80°C for up to one year or at -20°C for up to one month.[3] It is strongly recommended to prepare single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[2][3]

By following these guidelines, researchers can ensure the accurate and effective use of this compound in their experiments.

References

- 1. This compound | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [emdgroup.com]

- 8. MANEUVER: A Phase III study of this compound to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleck.co.jp [selleck.co.jp]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Pimicotinib in Macrophage Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimicotinib (also known as ABSK021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] The CSF-1/CSF-1R signaling pathway is fundamental to the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][3] Dysregulation of this pathway is implicated in various diseases, including certain cancers and inflammatory conditions where macrophages play a critical role.[4] Studies have demonstrated that blocking the CSF-1R signaling pathway can effectively modulate macrophage functions, making this compound a valuable tool for investigating macrophage-dependent diseases.[1][2] These application notes provide detailed protocols for utilizing this compound to study macrophage biology in vitro.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the CSF-1R tyrosine kinase.[4] CSF-1R is activated by its ligands, CSF-1 and Interleukin-34 (IL-34).[1] Ligand binding induces receptor dimerization, leading to autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as MAPK (MAPK1/ERK2, MAPK3/ERK1) and PI3K/Akt.[5] These pathways are crucial for promoting the differentiation, proliferation, and survival of macrophages and monocytes.[4][5] this compound blocks the initial autophosphorylation of CSF-1R, thereby inhibiting all subsequent downstream signaling and effectively suppressing macrophage functions.[4]

Figure 1. Signaling pathway of CSF-1R and the inhibitory action of this compound.

Quantitative Data

This compound's potency and selectivity have been characterized in various assays. The following table summarizes key quantitative metrics for the inhibitor.

| Target / Assay | IC50 Value | Notes |

| CSF-1R Kinase Activity | 19.48 nM | Determined by inhibiting ADP production.[4] |

| KIT Kinase Activity | 76.98 nM | Demonstrates selectivity for CSF-1R over other related kinases.[4] |

| PDGFRA Kinase Activity | 1399.21 nM | Demonstrates high selectivity for CSF-1R.[4] |

| Macrophage Proliferation | Low Nanomolar | Strongly inhibits the proliferation of bone-marrow-derived macrophages (BMDMs).[4] |

Experimental Protocols

1. Preparation of this compound Stock Solution

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Reagent : this compound powder, DMSO (cell culture grade).

-

Procedure :

-

Prepare a 10 mM or 20 mM stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve 4.205 mg of this compound (Molar Mass: 420.47 g/mol ) in 1 mL of DMSO.[2]

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term use.

-

-

Note : The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium as needed.

2. Protocol for Macrophage Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of macrophages, such as bone marrow-derived macrophages (BMDMs), in response to M-CSF.

-

Materials :

-

BMDMs (See Protocol 5 for preparation).

-

Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin).

-

Recombinant mouse or human M-CSF.

-

This compound stock solution.

-

Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU incorporation).

-

96-well cell culture plates.

-

-

Procedure :

-

Seed BMDMs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM.

-

Allow cells to adhere overnight at 37°C, 5% CO₂.

-

The next day, remove the medium and replace it with 100 µL of fresh medium containing a pro-proliferative concentration of M-CSF (e.g., 25-50 ng/mL).

-

Add this compound at various final concentrations (e.g., 1 nM to 1 µM) to triplicate wells. Include a vehicle control (DMSO only) and a no-M-CSF control.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

-

3. Protocol for Macrophage Polarization Assay

This protocol is designed to evaluate how this compound affects the differentiation and polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

-

Materials :

-

Human CD14+ monocytes or mouse BMDMs.

-

Complete RPMI-1640 or DMEM medium.

-

Polarizing cytokines:

-

For M1: IFN-γ (20 ng/mL) and LPS (100 ng/mL).

-

For M2: IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

-

This compound stock solution.

-

6-well or 12-well cell culture plates.

-

Reagents for analysis (e.g., RNA extraction kit for qRT-PCR, antibodies for flow cytometry, ELISA kits).

-

-

Procedure :

-

Culture monocytes or BMDMs for 5-7 days with the appropriate growth factor (M-CSF for M2, GM-CSF for M1).[6]

-

On day 7, replace the medium with fresh medium containing the polarizing cytokines (IFN-γ/LPS for M1 or IL-4/IL-13 for M2).

-

Concurrently, treat the cells with this compound at desired concentrations (e.g., 10 nM, 50 nM, 200 nM) or a vehicle control.

-

Incubate for 24-48 hours.

-

Analysis :

-

Gene Expression (qRT-PCR) : Harvest cells, extract RNA, and perform qRT-PCR to measure the expression of M1 markers (e.g., INOS, TNF, IL1B) and M2 markers (e.g., ARG1, CD206, IL10).

-

Surface Marker Expression (Flow Cytometry) : Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206, CD163) and analyze by flow cytometry.

-

Cytokine Secretion (ELISA) : Collect the culture supernatant and measure the concentration of secreted cytokines such as TNF-α and IL-6 (M1) or IL-10 (M2).[7]

-

-

4. Protocol for In Vitro Phagocytosis Assay

This protocol assesses the impact of this compound on the phagocytic capacity of macrophages.

-

Materials :

-

Differentiated macrophages (e.g., from THP-1 cells or BMDMs).[8]

-

Target particles: Fluorescently labeled beads, zymosan particles, or labeled cancer cells.[5]

-

This compound stock solution.

-

Glass-bottom plates (for microscopy) or low-adhesion plates (for flow cytometry).

-

FACS buffer (PBS with 2% FBS).[5]

-

-

Procedure :

-

Plate differentiated macrophages in the appropriate culture vessel and allow them to adhere.

-

Pre-treat the macrophages with various concentrations of this compound or vehicle control for 2-24 hours.

-

Add the fluorescently labeled target particles to the macrophage culture at a specific ratio (e.g., 10 particles per macrophage).

-

Incubate for 1-3 hours at 37°C to allow phagocytosis to occur.[5] Include a control at 4°C where phagocytosis is inhibited to measure non-specific binding.[5]

-

Analysis :

-

Flow Cytometry : Gently detach the macrophages using a non-enzymatic solution. Wash the cells with cold PBS to remove non-ingested particles. Analyze the fluorescence intensity of the macrophage population. The percentage of fluorescent cells represents the phagocytic efficiency.

-

Fluorescence Microscopy : Gently wash the wells with cold PBS to remove non-ingested particles. Use a quenching agent like trypan blue to quench the fluorescence of extracellular particles. Image the cells and quantify the number of ingested particles per macrophage.

-

-

5. Protocol for Preparation of Bone Marrow-Derived Macrophages (BMDMs)

This is a preparatory protocol for generating macrophages from mouse bone marrow.

-

Materials :

-

Procedure :

-

Euthanize a mouse and sterilize the hind limbs with 75% ethanol.

-

Isolate the femurs and tibias, removing all muscle tissue.

-

Cut the ends of the bones and flush the marrow out into a petri dish using a syringe with a 26G needle filled with PBS.[8]

-

Pass the cell suspension through a 70 µm cell strainer to create a single-cell suspension.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 5-10 minutes on ice.[8]

-

Neutralize the lysis buffer with excess medium and centrifuge again.

-

Resuspend the cell pellet in complete DMEM medium and count the cells.

-

Seed 5 x 10⁶ cells per 100 mm petri dish in 10 mL of complete DMEM supplemented with 50 ng/mL of M-CSF.[8]

-

Incubate at 37°C, 5% CO₂. Add fresh medium with M-CSF on day 3 and day 5.

-

By day 7, the adherent cells are differentiated BMDMs and are ready for use in experiments.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on macrophage function in vitro.

Figure 2. General experimental workflow for in vitro macrophage studies with this compound.

References

- 1. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. media.jax.org [media.jax.org]

- 6. youtube.com [youtube.com]

- 7. Macrophage Assays for Immuno-Oncology I CRO Services [explicyte.com]

- 8. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application of Pimicotinib in Non-Small Cell Lung Cancer Research: A Preclinical Overview

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pimicotinib (ABSK021) is an orally bioavailable and selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1R signaling pathway is crucial for the proliferation, differentiation, and survival of macrophages.[2][3] In the context of oncology, targeting CSF-1R is a promising strategy to modulate the tumor microenvironment (TME), particularly by depleting tumor-associated macrophages (TAMs). TAMs are known to contribute to an immunosuppressive TME, thereby hindering anti-tumor immune responses.[3]

Recent preclinical research has highlighted the potential of this compound in the treatment of non-small cell lung cancer (NSCLC), especially in combination with targeted therapies. This application note summarizes the key findings from a preclinical study investigating the synergistic effect of this compound with KRASG12C inhibitors in NSCLC mouse models.[3]

Mechanism of Action

This compound selectively inhibits CSF-1R, a receptor tyrosine kinase.[1][2] By blocking the CSF-1R signaling pathway, this compound interferes with the survival and function of macrophages.[2] In the tumor microenvironment, this leads to the depletion of immunosuppressive TAMs.[3] The reduction in TAMs can, in turn, enhance anti-tumor immunity by increasing the infiltration and activity of cytotoxic T lymphocytes (CD8+ T cells) and other immune effector cells.[3] This modulation of the TME forms the basis of its anti-neoplastic activity, both as a monotherapy and in combination with other anti-cancer agents.[1][3]

Preclinical Research in NSCLC

A study by Zhang et al. investigated the combination of this compound with KRASG12C inhibitors in preclinical NSCLC mouse models.[3] KRASG12C is a common oncogenic driver mutation in NSCLC.[3] The rationale for this combination is based on the observation that KRAS-driven lung cancers are often infiltrated by TAMs, which can contribute to therapeutic resistance.[3]

The study demonstrated that the combination of this compound and a KRASG12C inhibitor resulted in superior anti-tumor efficacy compared to either agent alone in both NCI-H2122 PBMC humanized mice and LLC syngeneic mouse models.[3] The enhanced effect is attributed to the reprogramming of the tumor microenvironment by this compound. Specifically, the combination therapy led to a reduction in immunosuppressive TAMs and an increase in anti-tumor immune cells such as activated CD4+ T cells, CD8+ T cells, and NK cells.[3] Furthermore, a decrease in pro-tumor immune cells, including myeloid-derived suppressor cells (MDSCs) and regulatory T cells, was observed in the combination treatment group.[3]

Quantitative Data from Preclinical NSCLC Studies

| Experimental Model | Treatment Group | Outcome | Finding |

| NCI-H2122 PBMC humanized mice | This compound + KRASG12C inhibitor | Anti-tumor efficacy | Improved anti-tumor effects compared to single agents[3] |

| LLC syngeneic mice | This compound + KRASG12C inhibitor | Anti-tumor efficacy | Improved anti-tumor effects compared to single agents[3] |

| NSCLC mouse models | This compound alone or in combination | Tumor Microenvironment | Reduction in immune suppressive TAMs[3] |

| NSCLC mouse models | Combination Therapy | Tumor Microenvironment | Increased activated CD4+ T, CD8+ T, and NK cells[3] |

| NSCLC mouse models | Combination Therapy | Tumor Microenvironment | Decreased MDSCs and regulatory T cells[3] |

| NSCLC mouse models | This compound addition | Tumor Microenvironment | Macrophage depletion and increased CD8+ T cell infiltration (confirmed by IHC)[3] |

Experimental Protocols

The following are generalized protocols based on the methodologies mentioned in the preclinical study by Zhang et al.[3] These should be adapted and optimized for specific experimental conditions.

In Vivo Efficacy Study in Syngeneic Mouse Model

-

Cell Culture: Murine Lewis Lung Carcinoma (LLC) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously inoculated with a suspension of LLC cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the right flank.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., n=8-10 mice per group):

-

Vehicle control

-

This compound (dose and schedule to be determined)

-

KRASG12C inhibitor (e.g., Sotorasib; dose and schedule to be determined)

-

This compound + KRASG12C inhibitor

-

-

Drug Administration: this compound is administered orally. The KRASG12C inhibitor is administered as per its recommended route.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

-

Tissue Collection: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, RNA sequencing).

Immunohistochemistry (IHC) for Immune Cell Infiltration

-

Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a suitable blocking serum.

-